Cas no 166272-81-7 (4-Chloro-3-hydroxybenzoic Acid Methyl Ester)

4-クロロ-3-ヒドロキシ安息香酸メチル(4-Chloro-3-hydroxybenzoic Acid Methyl Ester)は、有機合成中間体として重要な化合物です。分子式C8H7ClO3、分子量186.59を有し、白色から淡黄色の結晶性固体として知られています。本製品の特徴は、高い純度(通常98%以上)と安定性にあり、医薬品や農薬の合成において有用な中間体として利用されます。特に、クロロ基とヒドロキシル基のオルト位配置により、選択的な反応性を示す点が合成化学的に有利です。また、適度な溶解性(有機溶媒に可溶)を有し、実験室規模から工業スケールまでの多様な反応条件に対応可能です。

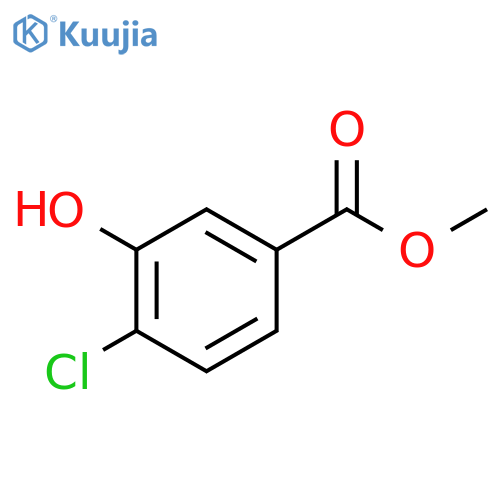

166272-81-7 structure

商品名:4-Chloro-3-hydroxybenzoic Acid Methyl Ester

CAS番号:166272-81-7

MF:C8H7ClO3

メガワット:186.592381715775

MDL:MFCD11505968

CID:1005898

PubChem ID:11819787

4-Chloro-3-hydroxybenzoic Acid Methyl Ester 化学的及び物理的性質

名前と識別子

-

- Methyl 4-chloro-3-hydroxybenzoate

- 4-CHLORO-3-HYDROXY-BENZOIC ACID METHYL ESTER

- 4-Chloro-3-hydroxybenzoic Acid Methyl Ester

- DIHYDRO-FK506

- methyl 3-hydroxy-4-chlorobenzoate

- Benzoic acid, 4-chloro-3-hydroxy-, methyl ester

- Methyl 4-chloro-3-hydroxy-benzoate

- Methyl4-Chloro-3-hydroxybenzoate

- JTYWGSFSTNIJTA-UHFFFAOYSA-N

- TRA0058080

- AB64117

- SY023753

- AB0058390

- ST24025357

- Z4261

- CS-W003784

- EN300-1178559

- A882338

- DTXSID00473735

- AKOS006325459

- 166272-81-7

- SCHEMBL560243

- DB-064607

- FS-3726

- MFCD11505968

-

- MDL: MFCD11505968

- インチ: 1S/C8H7ClO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3

- InChIKey: JTYWGSFSTNIJTA-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=1O[H]

計算された属性

- せいみつぶんしりょう: 186.00800

- どういたいしつりょう: 186.0083718g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- PSA: 46.53000

- LogP: 1.83220

4-Chloro-3-hydroxybenzoic Acid Methyl Ester セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

4-Chloro-3-hydroxybenzoic Acid Methyl Ester 税関データ

- 税関コード:2918290000

- 税関データ:

中国税関コード:

2918290000概要:

2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%

4-Chloro-3-hydroxybenzoic Acid Methyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052933-100g |

Methyl 4-chloro-3-hydroxybenzoate |

166272-81-7 | 98% | 100g |

¥12281 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052933-100mg |

Methyl 4-chloro-3-hydroxybenzoate |

166272-81-7 | 98% | 100mg |

¥211 | 2023-04-15 | |

| Chemenu | CM116960-5g |

Methyl 4-Chloro-3-hydroxybenzoate |

166272-81-7 | 95+% | 5g |

$324 | 2023-02-18 | |

| Cooke Chemical | BD4683541-1g |

Methyl4-chloro-3-hydroxybenzoate |

166272-81-7 | 98% | 1g |

RMB 564.00 | 2025-02-21 | |

| Apollo Scientific | OR907859-5g |

Methyl 4-chloro-3-hydroxybenzoate |

166272-81-7 | 98% | 5g |

£390.00 | 2023-08-31 | |

| TRC | C366705-2.5g |

4-Chloro-3-hydroxybenzoic Acid Methyl Ester |

166272-81-7 | 2.5g |

$ 1642.00 | 2023-04-18 | ||

| Apollo Scientific | OR907859-1g |

Methyl 4-chloro-3-hydroxybenzoate |

166272-81-7 | 95% | 1g |

£303.00 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36160-1g |

Methyl 4-chloro-3-hydroxybenzoate |

166272-81-7 | 1g |

¥708.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36160-250mg |

Methyl 4-chloro-3-hydroxybenzoate |

166272-81-7 | 250mg |

¥288.0 | 2021-09-04 | ||

| TRC | C366705-250mg |

4-Chloro-3-hydroxybenzoic Acid Methyl Ester |

166272-81-7 | 250mg |

$ 207.00 | 2023-04-18 |

4-Chloro-3-hydroxybenzoic Acid Methyl Ester 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

166272-81-7 (4-Chloro-3-hydroxybenzoic Acid Methyl Ester) 関連製品

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:166272-81-7)4-Chloro-3-hydroxybenzoic Acid Methyl Ester

清らかである:99%

はかる:10g

価格 ($):180.0